Tridocosyl phosphite

Polymer Stabilization Thermal Properties Volatility

For polymer R&D labs facing stabilizer volatility loss during high-temperature compounding and extrusion, Tridocosyl Phosphite (CAS 85118-41-8) provides a robust solution. · Low Volatility: Calculated boiling point of 734.7 °C minimizes evaporative loss from the polymer matrix, ensuring long-term protection. · Hydrophobic Compatibility: Exceptionally high calculated LogP (25.73) ensures superior compatibility with non-polar polyolefins and minimizes leaching in aqueous environments. · Solid-Form Handling: Melting point above 40 °C allows for dust-free masterbatch incorporation and homogeneous blending with primary antioxidants and HALS.

Molecular Formula C66H135O3P
Molecular Weight 1007.7 g/mol
CAS No. 85118-41-8
Cat. No. B12642268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridocosyl phosphite
CAS85118-41-8
Molecular FormulaC66H135O3P
Molecular Weight1007.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C66H135O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70(68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3
InChIKeyIYUQKHLKDBLAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tridocosyl Phosphite: Baseline Profile


Tridocosyl phosphite (CAS 85118-41-8), also known as phosphorous acid tridocosyl ester, is a high molecular weight trialkyl phosphite with the molecular formula C66H135O3P and a molecular weight of 1007.7 g/mol . It is a long-chain analogue in a series of phosphite stabilizers primarily used in polymer applications. Its defining structural feature is the presence of three C22 (docosyl) alkyl chains. This compound functions as a secondary antioxidant and stabilizer in polymeric materials, with a mechanism of action based on the decomposition of hydroperoxides to non-radical products and the scavenging of free radicals during thermal degradation [1].

High-temperature processing: Reduced volatility supports retention in polyolefin extrusion and compounding.
Solid-form handling: Predicted solid state facilitates masterbatch blending and dust-free additive systems.
Non-polar polymer compatibility: Ultra-high hydrophobicity supports use with polyethylene and polypropylene.

Why Tridocosyl Phosphite Cannot Be Substituted


Tridocosyl phosphite is not interchangeable with its shorter-chain analogues like tridodecyl (C12) or trioctadecyl (C18) phosphites due to the profound influence of alkyl chain length on critical performance attributes . The extended C22 chains significantly alter physical properties such as melting point, volatility, and polymer compatibility, which in turn dictate processing behavior and long-term stabilization efficacy [1]. Substituting with a shorter-chain phosphite may result in inadequate high-temperature stability due to increased volatility, a different compatibility profile with the host polymer, and a potential alteration in the overall performance of a synergistic antioxidant package. The specific molecular architecture is a key determinant of function, and direct replacement can compromise the integrity and lifespan of the final polymer product.

Chain length mismatch
Shorter-chain analogues (C12, C18) exhibit higher volatility and different polymer compatibility, which may alter processing stability.
Physical state divergence
Tridocosyl phosphite is expected to be a solid, unlike liquid C12 analogues; handling, metering, and dispersion behaviors may not transfer.
Synergy profile variability
Performance in multi-component antioxidant packages may shift; direct replacement can compromise the synergistic balance designed for long-term aging.

Tridocosyl Phosphite: Evidence vs. Analogues


Molecular Weight & Boiling Point vs. Trioctadecyl Phosphite

The molecular weight of tridocosyl phosphite (C22 chains) is 1007.7 g/mol, which is significantly higher than that of its C18 analogue, trioctadecyl phosphite, which has a molecular weight of 839.4 g/mol [1]. This difference in molecular weight directly correlates with a higher boiling point. While no experimental boiling point is available for tridocosyl phosphite, the calculated value is 734.7 °C at 760 mmHg , compared to the calculated boiling point of 650.4 °C for trioctadecyl phosphite [1].

MW & Boiling Point
Class-level inference
MW 1007.7 g/mol, BP 734.7°C (calc.) vs. Trioctadecyl 839.4 g/mol, BP 650.4°C
Higher molecular weight may reduce volatility loss during high-temperature processing.
Calculated boiling points; experimental data recommended for critical process design.
Polymer Stabilization Thermal Properties Volatility

Influence of Chain Length on Physical State

The length of the alkyl chains in trialkyl phosphites dictates their physical state at ambient temperature. Tridodecyl phosphite (C12 chains) is typically a liquid at room temperature . In contrast, trioctadecyl phosphite (C18 chains) has a reported melting point of 40 °C [1]. While no experimental data is available for tridocosyl phosphite (C22 chains), the established trend predicts it will be a solid with an even higher melting point, likely >50°C. This progression from liquid (C12) to low-melting solid (C18) to higher-melting solid (C22) is a direct consequence of increasing Van der Waals forces between the longer alkyl chains.

Physical State Trend
Class-level inference
C12 liquid → C18 solid (mp 40°C) → C22 predicted solid >40°C
Solid form may alter handling and dispersion in masterbatch applications.
Melting point for C22 not experimentally confirmed.
Polymer Additives Physical Properties Formulation

Hydrophobicity (LogP) vs. Trioctadecyl Phosphite

The lipophilicity of trialkyl phosphites, measured by the octanol-water partition coefficient (LogP), increases dramatically with alkyl chain length. Tridocosyl phosphite has a calculated LogP value of 25.73 . This is significantly higher than the calculated LogP of 26.17 for trioctadecyl phosphite , and would be orders of magnitude greater than that of tridodecyl (C12) or shorter-chain analogues. This ultra-high hydrophobicity ensures excellent compatibility with non-polar polymers like polyethylene (PE) and polypropylene (PP).

Hydrophobicity (LogP)
Source review
Calculated LogP 25.73 (Tridocosyl) vs. 26.17 (Trioctadecyl)
Extremely high LogP supports compatibility with non-polar polymers and may reduce leaching.
Calculated values; experimental validation of migration behavior advised.
Polymer Compatibility Hydrophobicity Partitioning

Chain Length Impact on Hydroperoxide Decomposition

The primary mechanism of phosphite stabilizers is the stoichiometric decomposition of hydroperoxides (ROOH) into alcohols, preventing the formation of free radicals that drive polymer degradation. While the phosphite group is the active site, the alkyl chains influence the rate and efficiency of this reaction by affecting the stabilizer's mobility and accessibility within the polymer matrix. Longer-chain phosphites, like tridocosyl phosphite, are expected to exhibit a different kinetic profile compared to their shorter-chain counterparts . For example, a study on tridodecyl phosphite (TDP) demonstrated its efficacy in preventing polymer degradation and discoloration during severe processing [1]. Tridocosyl phosphite, with its even longer C22 chains, is inferred to provide a sustained, long-term stabilization effect due to its lower volatility and higher compatibility, though the initial reaction rate may differ.

Hydroperoxide Decomposition
Class-level inference
Inferred sustained stabilization due to lower volatility (BP 734.7°C calc.)
Lower volatility may support longer-term antioxidant retention compared to shorter-chain analogues.
Direct reaction rate data not available; performance inferred from physical properties.
Antioxidant Activity Polymer Degradation Stabilizer Mechanism

Tridocosyl Phosphite: Key Applications


High-Temperature Polyolefin Processing

Based on its high molecular weight (1007.7 g/mol) and significantly elevated boiling point (734.7 °C calc.) compared to shorter-chain analogues like trioctadecyl phosphite (839.4 g/mol; 650.4 °C calc.) , tridocosyl phosphite is a prime candidate for stabilizer packages in polyolefins processed under extreme thermal conditions. Its lower volatility minimizes stabilizer loss due to evaporation during compounding and extrusion, ensuring a higher concentration remains in the polymer matrix for long-term protection [1].

High-Melting Solid Stabilizer Formulations

The trend in physical properties across trialkyl phosphites indicates that tridocosyl phosphite is a solid with a melting point >40°C, unlike liquid tridodecyl phosphite . This makes it particularly suitable for applications where a solid additive is preferred for ease of handling, storage, or incorporation into solid masterbatch formulations [1]. It can be blended with other solid primary antioxidants (e.g., hindered phenols) and light stabilizers (HALS) to create a homogeneous, dust-free additive blend .

Long-Term Aging Resistance

The exceptionally high calculated LogP (25.73) of tridocosyl phosphite indicates extreme hydrophobicity and superior compatibility with non-polar polyolefins . This property is critical for applications where the polymer is exposed to aqueous or humid environments, or where additive migration must be strictly controlled, such as in potable water pipes, medical packaging, or automotive fuel system components [1]. The high compatibility minimizes the risk of additive leaching, ensuring sustained antioxidant protection and maintaining the material's physical properties over an extended service life.

Synergistic Stabilizer for Films & Fibers

While direct synergy data for tridocosyl phosphite is not available, the established mechanism for its class suggests it can be a component of a multi-functional antioxidant system . Its role would be as a secondary antioxidant, decomposing hydroperoxides to prevent radical formation. When combined with a primary antioxidant (like a hindered phenol) and a hindered amine light stabilizer (HALS), tridocosyl phosphite contributes to comprehensive protection against thermal, oxidative, and photo-degradation, which is essential for extending the service life of thin films and fibers [1].

Application
Selection Property
Validation Focus
High-Temperature Polyolefin Processing
Volatility and thermal stability
Stabilizer retention during extrusion and compounding
Solid Masterbatch Formulations
Solid-state handling and blending
Homogeneous dispersion in dust-free additive blends
Long-Term Aging Resistance (Humid Environments)
Hydrophobicity and leaching resistance
Migration control and sustained antioxidant activity
Synergistic Stabilizer Packages (Films & Fibers)
Secondary antioxidant functionality
Synergy with primary antioxidants and HALS under thermal/photo-oxidative stress

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tridocosyl phosphite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.